molecular formula C5H7N5O2 B14389963 4-amino-1H-imidazole-2,5-dicarboxamide CAS No. 89994-83-2

4-amino-1H-imidazole-2,5-dicarboxamide

Cat. No.: B14389963
CAS No.: 89994-83-2
M. Wt: 169.14 g/mol
InChI Key: XTHDESSJNPYOEN-UHFFFAOYSA-N
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Description

4-amino-1H-imidazole-2,5-dicarboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1H-imidazole-2,5-dicarboxamide can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of amido-nitriles with appropriate reagents under mild conditions can yield disubstituted imidazoles . Another method involves the reaction of imidamides with sulphoxonium ylides in the presence of trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Debus-Radziszewski synthesis and the Wallach synthesis are commonly employed methods . These methods involve the use of readily available starting materials and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-amino-1H-imidazole-2,5-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-amino-1H-imidazole-2,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the binding of certain proteins, such as NS3 protease, by mimicking the structure of natural ligands . This inhibition can disrupt the function of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Properties

CAS No.

89994-83-2

Molecular Formula

C5H7N5O2

Molecular Weight

169.14 g/mol

IUPAC Name

4-amino-1H-imidazole-2,5-dicarboxamide

InChI

InChI=1S/C5H7N5O2/c6-2-1(3(7)11)9-5(10-2)4(8)12/h6H2,(H2,7,11)(H2,8,12)(H,9,10)

InChI Key

XTHDESSJNPYOEN-UHFFFAOYSA-N

Canonical SMILES

C1(=C(N=C(N1)C(=O)N)N)C(=O)N

Origin of Product

United States

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